1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst to form the desired cyclopentane derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require heating or refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
5-amino-3-methyl-1-phenylpyrazole: A compound with a similar pyrazole ring but different substituents.
Uniqueness
1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the cyclopentane ring and carboxylic acid group, along with the pyrazole ring, provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-12-13(6-7)8-2-3-10(11,4-8)9(14)15/h5-6,8H,2-4,11H2,1H3,(H,14,15) |
InChI Key |
UXXFUFRGNIFNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)O)N |
Origin of Product |
United States |
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